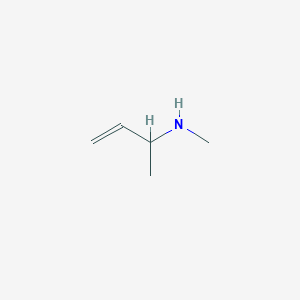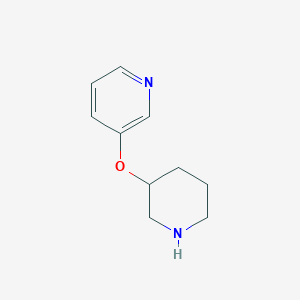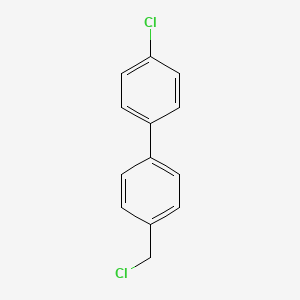
Adamantan-1-yl(pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Adamantan-1-yl-pyrrolidin-1-yl-methanone is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a pyrrolidine ring into the adamantane framework results in a compound with interesting chemical and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Adamantan-1-yl-pyrrolidin-1-yl-methanon beinhaltet typischerweise die Reaktion von Adamantancarbonsäure mit Pyrrolidin unter bestimmten Bedingungen. Ein häufiges Verfahren beinhaltet die Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zwischen den Adamantan- und Pyrrolidin-Einheiten zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von Adamantan-1-yl-pyrrolidin-1-yl-methanon kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst oft den Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um die Reaktionsparameter präzise zu steuern .
Analyse Chemischer Reaktionen
Reaktionstypen: Adamantan-1-yl-pyrrolidin-1-yl-methanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte:
Oxidation: Bildung von Adamantanon-Derivaten.
Reduktion: Bildung von Adamantan-1-yl-pyrrolidin-1-yl-methanol.
Substitution: Bildung verschiedener substituierter Adamantan- oder Pyrrolidin-Derivate.
Wissenschaftliche Forschungsanwendungen
Adamantan-1-yl-pyrrolidin-1-yl-methanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antivirale und antimikrobielle Eigenschaften.
Medizin: Wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere wegen seiner Stabilität und einzigartigen Strukturmerkmale.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien eingesetzt, darunter Polymere und Nanomaterialien.
5. Wirkmechanismus
Der Wirkmechanismus von Adamantan-1-yl-pyrrolidin-1-yl-methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Adamantan-Einheit sorgt für Steifigkeit und Stabilität, während der Pyrrolidinring mit verschiedenen biologischen Rezeptoren interagieren kann. Diese Doppelfunktionalität ermöglicht es der Verbindung, biologische Signalwege effektiv zu modulieren. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Nutzungskontext ab .
Ähnliche Verbindungen:
Adamantan-1-yl-methanon: Fehlt der Pyrrolidinring, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Pyrrolidin-1-yl-methanon: Fehlt die Adamantan-Einheit, was zu geringerer Stabilität und Steifigkeit führt.
Adamantan-1-yl-pyrrolidin-1-yl-ethanon: Ähnliche Struktur, aber mit einem zusätzlichen Kohlenstoffatom, was seine Reaktivität und Interaktionen beeinflusst.
Einzigartigkeit: Adamantan-1-yl-pyrrolidin-1-yl-methanon ist einzigartig aufgrund der Kombination der Adamantan- und Pyrrolidin-Einheiten, die sowohl Stabilität als auch Vielseitigkeit verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .
Wirkmechanismus
The mechanism of action of Adamantan-1-yl-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the pyrrolidine ring can interact with various biological receptors. This dual functionality allows the compound to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Adamantan-1-yl-methanone: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
Pyrrolidin-1-yl-methanone: Lacks the adamantane moiety, leading to reduced stability and rigidity.
Adamantan-1-yl-pyrrolidin-1-yl-ethanone: Similar structure but with an additional carbon atom, affecting its reactivity and interactions.
Uniqueness: Adamantan-1-yl-pyrrolidin-1-yl-methanone is unique due to the combination of the adamantane and pyrrolidine moieties, which impart both stability and versatility. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1-adamantyl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14(16-3-1-2-4-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXVNLMWQYKNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265185 | |
| Record name | (Adamantan-1-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22508-51-6 | |
| Record name | (Adamantan-1-yl)(pyrrolidin-1-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22508-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantyl(pyrrolidin-1-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022508516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Adamantan-1-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ADAMANTYL(PYRROLIDIN-1-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9NTG6LV7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl acetate;methyl 2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B3253558.png)










